molecular formula C17H17NOS3 B5823070 5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

カタログ番号: B5823070
分子量: 347.5 g/mol
InChIキー: LWAHBNCNNUQJEJ-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic derivative of the dithioloquinolinethione class, characterized by a tricyclic core comprising a quinoline ring fused with a 1,2-dithiolo[3,4-c]thione moiety. The compound features a 2-butenoyl (α,β-unsaturated ketone) substituent at position 5 and methyl groups at positions 4, 4, and 8 (Figure 1). This structural motif is designed to combine hydrogen sulfide (H₂S)-releasing capabilities with kinase inhibitory activity, making it a candidate for multifactorial diseases such as cancer and inflammatory disorders .

特性

IUPAC Name

(E)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS3/c1-5-6-13(19)18-12-8-7-10(2)9-11(12)14-15(17(18,3)4)21-22-16(14)20/h5-9H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHBNCNNUQJEJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural and Functional Analogs

The compound’s biological activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Dithioloquinolinethione Derivatives

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activities References
Target Compound 2-Butenoyl 321.47* Predicted: Kinase inhibition (JAK3, ALK), H₂S release, anti-inflammatory, antioxidant
5-Acetyl Derivative (CAS 221001-97-4) Acetyl 321.47 Anticancer, antimicrobial (exceeds amoxicillin/streptomycin), H₂S-mediated cytoprotection
5-Isobutyryl Derivative (CAS 329211-50-9) Isobutyryl 349.54 Kinase inhibition (JAK3 IC₅₀ = 0.36–0.46 µM), chemoprotective
5-Benzoyl Derivative Benzoyl 535.79 Kinase inhibition (cRAF IC₅₀ = 0.78 µM), anti-inflammatory
5-(Cyclopropylcarbonyl) Derivative Cyclopropylcarbonyl 279.43 Multikinase inhibition (ALK, EGFR mutants), antitumor activity

*Calculated based on molecular formula C₁₅H₁₅NOS₃.

Key Observations:

Acetyl and isobutyryl analogs exhibit stronger antimicrobial activity, likely due to increased lipophilicity improving membrane penetration . Benzoyl derivatives show moderate kinase inhibition but superior anti-inflammatory effects compared to indomethacin .

Kinase Inhibition: The target compound’s predicted JAK3 inhibition aligns with its structural analogs, such as the isobutyryl derivative (IC₅₀ = 0.36–0.46 µM) . 5-(Cyclopropylcarbonyl) derivatives demonstrate broader kinase selectivity, targeting ALK and EGFR mutants, which are critical in non-small cell lung cancer resistance .

H₂S Release and Cytoprotection: All dithioloquinolinethiones act as H₂S donors, mitigating oxidative stress and apoptosis via glutathione upregulation . The target compound’s 2-butenoyl group may modulate H₂S release kinetics due to its electron-withdrawing nature.

Antitumor Activity

  • Mechanism : The compound’s tricyclic core inhibits ATP-binding pockets of kinases (e.g., JAK3, ALK), disrupting oncogenic signaling pathways .
  • In Silico Predictions : PASS Online software forecasts pleiotropic activity, including chemoprotective and antitumor effects (Pa > 0.7 for kinase inhibition) .
  • Comparative Efficacy : While IC₅₀ data for the target compound are pending, its structural analogs inhibit JAK3 at submicromolar concentrations (0.25–0.54 µM), outperforming reference drugs like sorafenib .

Anti-Inflammatory and Antioxidant Effects

  • The dithioloquinolinethione scaffold synergizes H₂S-mediated anti-inflammatory effects (e.g., ROS scavenging) with direct kinase inhibition. Hybrid derivatives combining NSAID motifs (e.g., aspirin) show enhanced gastrointestinal safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。